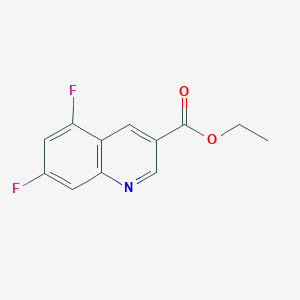

Ethyl 5,7-difluoroquinoline-3-carboxylate

Description

BenchChem offers high-quality Ethyl 5,7-difluoroquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5,7-difluoroquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5,7-difluoroquinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO2/c1-2-17-12(16)7-3-9-10(14)4-8(13)5-11(9)15-6-7/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLZRYOVXPGOMBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C(C=C2F)F)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801208441 |

Source

|

| Record name | 3-Quinolinecarboxylic acid, 5,7-difluoro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801208441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1799421-13-8 |

Source

|

| Record name | 3-Quinolinecarboxylic acid, 5,7-difluoro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1799421-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Quinolinecarboxylic acid, 5,7-difluoro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801208441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 5,7-difluoroquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antibacterial, antimalarial, and anticancer properties.[1] The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity. Consequently, fluoro-substituted quinolines are of particular interest in drug discovery. This guide provides a comprehensive overview of the synthesis and characterization of a specific fluoro-substituted quinoline, Ethyl 5,7-difluoroquinoline-3-carboxylate, a valuable building block for the development of novel pharmaceuticals.

Synthesis of Ethyl 5,7-difluoroquinoline-3-carboxylate

The most established and versatile method for the synthesis of 4-hydroxyquinoline derivatives is the Gould-Jacobs reaction.[1][2] This reaction, first reported in 1939, involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[1][3] For the synthesis of Ethyl 5,7-difluoroquinoline-3-carboxylate, the logical starting material is 3,5-difluoroaniline.

Reaction Pathway: The Gould-Jacobs Reaction

The synthesis proceeds in two key stages:

-

Condensation: 3,5-difluoroaniline reacts with diethyl ethoxymethylenemalonate (DEEM) via a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of DEEM. This is followed by the elimination of ethanol to form the intermediate, diethyl 2-((3,5-difluorophenyl)amino)methylenemalonate.[1]

-

Thermal Cyclization: The intermediate undergoes a thermally induced 6-electron electrocyclization to form the quinoline ring system.[1] This step typically requires high temperatures, often in a high-boiling inert solvent like diphenyl ether or Dowtherm A to achieve good yields.[3] The initial cyclized product exists in equilibrium between its keto and enol tautomers, with the keto form, Ethyl 5,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, being the major species.[2]

The overall reaction is depicted in the workflow diagram below:

Caption: Workflow for the Gould-Jacobs synthesis of Ethyl 5,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative procedure for the synthesis of Ethyl 5,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, adapted from established Gould-Jacobs methodologies.[1]

Part 1: Condensation

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-difluoroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Heat the mixture with stirring at 110-130 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, remove the ethanol byproduct under reduced pressure. The resulting crude diethyl 2-((3,5-difluorophenyl)amino)methylenemalonate can be used directly in the next step or purified by recrystallization.

Part 2: Thermal Cyclization

-

To the crude intermediate from the previous step, add a high-boiling point inert solvent such as diphenyl ether.

-

Heat the mixture to approximately 250 °C with vigorous stirring. Maintain this temperature for 30-60 minutes.

-

Allow the reaction mixture to cool to room temperature, which should induce the precipitation of the product.

-

Add a non-polar solvent like hexane to facilitate further precipitation.

-

Collect the solid product by vacuum filtration and wash with cold ethanol or hexane to remove residual solvent and impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Modern Adaptation: Microwave-Assisted Synthesis

Microwave irradiation has been shown to significantly reduce reaction times and improve yields for the Gould-Jacobs reaction.[1][4] The condensation step can be carried out neat in a microwave reactor in a matter of minutes.[4] Similarly, the cyclization can be facilitated at lower temperatures and for shorter durations using microwave heating.

Characterization of Ethyl 5,7-difluoroquinoline-3-carboxylate

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are typically employed:

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons will appear as multiplets in the downfield region (δ 7.0-8.5 ppm). The fluorine substitution will result in complex splitting patterns (coupling with ¹⁹F). - The proton at the C2 position of the quinoline ring will likely appear as a singlet or a finely split multiplet. - The ethyl ester group will show a characteristic quartet and triplet for the -CH₂- and -CH₃ protons, respectively. |

| ¹³C NMR | - Aromatic carbons will appear in the δ 110-150 ppm region. The carbons directly bonded to fluorine will exhibit large C-F coupling constants. - The carbonyl carbon of the ester will be observed in the δ 160-170 ppm region. - The carbons of the ethyl group will appear in the upfield region. |

| IR Spectroscopy | - A strong absorption band around 1700-1730 cm⁻¹ corresponding to the C=O stretching of the ester group. - Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. - C-F stretching vibrations typically appear in the 1000-1400 cm⁻¹ region.[5] - N-H stretching vibration (for the tautomeric form) may be observed around 3200-3400 cm⁻¹. |

| Mass Spectrometry | - The molecular ion peak (M⁺) corresponding to the exact mass of the compound (C₁₂H₉F₂NO₃). - Fragmentation patterns characteristic of quinoline derivatives and ethyl esters. |

Physicochemical Properties

| Property | Description |

| Appearance | Typically a white to off-white solid. |

| Melting Point | A sharp and defined melting point is indicative of high purity. |

| Solubility | Generally soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |

Conclusion

The Gould-Jacobs reaction provides a reliable and adaptable method for the synthesis of Ethyl 5,7-difluoroquinoline-3-carboxylate from readily available starting materials. The resulting compound is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. Thorough characterization using a combination of spectroscopic and physicochemical techniques is crucial to ensure the identity and purity of the final product, paving the way for its use in further research and drug development endeavors.

References

-

Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved January 19, 2026, from [Link]

-

Dybala-Defratyka, A., & Paneth, P. (2010). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 15(12), 9235-9275. [Link]

- Bernstein, M. P., et al. (2005). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. NASA Ames Research Center.

-

Larock, R. C., & Campo, M. A. (2005). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 70(5), 1772–1777. [Link]

- Sharma, P., & Kumar, V. (2018). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. International Journal of Pharmaceutical Sciences and Research, 9(10), 4063-4074.

- Zhang, X., Yao, T., & Larock, R. C. (2010). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron, 66(6), 1177-1191.

-

Osollo, E. A., et al. (2015). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 20(8), 14947-14958. [Link]

-

Yan, R., et al. (2013). Aerobic Synthesis of Substituted Quinoline from Aldehyde and Aniline: Copper-Catalyzed Intermolecular C–H Active and C–C Formative Cyclization. Organic Letters, 15(18), 4876–4879. [Link]

- Mohamed, T. A., et al. (2016). Vibrational spectroscopic study of some quinoline derivatives. Journal of Molecular Structure, 1108, 55-64.

- Larock, R. C., & Campo, M. A. (2005). A Practical Route to Quinolines from Anilines. The Journal of Organic Chemistry, 70(5), 1772–1777.

-

Kaczor, A. A., et al. (2017). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 22(10), 1648. [Link]

- Allamandola, L. J., et al. (2009). Laboratory Infrared Spectra of Polycyclic Aromatic Nitrogen Heterocycles: Quinoline and Phenanthridine in Solid Argon and H2O. The Astrophysical Journal, 698(1), 254.

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 19, 2026, from [Link]

-

Hannan, R. B., Lieblich, J. H., & Richards, A. G. (1951). Ultraviolet and Infrared Spectra of Quinoline Derivatives: 2- and 4-Thiols. Journal of the American Chemical Society, 73(4), 1545–1547. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 19, 2026, from [Link]

- Schmid, R., et al. (2023). MZmine 3: a versatile toolbox for processing and visualization of mass spectrometry data.

-

Molbase. (n.d.). Synthesis of 5,7-dichloro-3-methylquinoline-8-carboxylic acid (compound no.5). Retrieved January 19, 2026, from [Link]

- Wang, D. C., et al. (2008). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2214.

-

PubChem. (n.d.). Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved January 19, 2026, from [Link]

- Sławiński, J., et al. (2018). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European Journal of Medicinal Chemistry, 157, 103-116.

- Reddy, J. R. C., et al. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters, 26(2), 643-648.

- Li, Y. T., et al. (2011). Ethyl 3,7-dichloroquinoline-8-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2667.

- Corona-Armenta, D., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate.

-

mzCloud. (2016). Ethyl 5 7 dichloro 4 hydroxyquinoline 3 carboxylate. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Figure S11. 1 H NMR spectrum of 3f. Retrieved January 19, 2026, from [Link]

- Desai, N. C., et al. (2014). Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. Journal of Heterocyclic Chemistry, 51(S1), E237-E244.

- Patel, R., et al. (2019). Synthesis of 5,7‐dichloro‐1,2,3,4‐tetrahydroisoquinoline‐6‐carboxylic... ChemistrySelect, 4(29), 8565-8569.

- Gising, J., et al. (2020). Design, synthesis and characterization of ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate as anti-tubercular agents: In silico screening for possible target identification. Bioorganic & Medicinal Chemistry, 28(18), 115655.

- Khakwani, M. S., et al. (2010). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry, 22(1), 789.

-

Price, C. C., & Roberts, R. M. (n.d.). 4,7-dichloroquinoline. Organic Syntheses. Retrieved January 19, 2026, from [Link]

-

SpectraBase. (n.d.). Ethyl quinoline-3-carboxylate. Retrieved January 19, 2026, from [Link]

Sources

An In-depth Technical Guide to Ethyl 5,7-difluoroquinoline-3-carboxylate: Synthesis, Properties, and Therapeutic Potential

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] This guide focuses on a specific, yet underexplored derivative, Ethyl 5,7-difluoroquinoline-3-carboxylate. Due to the novelty of this compound, direct experimental data is scarce. Therefore, this document serves as a comprehensive theoretical and practical guide, leveraging data from closely related analogs to predict its properties, propose robust synthetic routes, and explore its potential applications in drug discovery. This guide is intended for researchers, scientists, and professionals in the field of drug development, providing a foundational understanding and a practical framework for the synthesis and evaluation of this promising molecule.

Introduction and Compound Identification

The quinoline ring system is a privileged scaffold in drug discovery, renowned for its broad spectrum of pharmacological activities including antibacterial, anticancer, anti-inflammatory, and antimalarial properties.[2] The introduction of fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity, and bioavailability. The specific placement of two fluorine atoms at the 5- and 7-positions of the quinoline core, combined with an ethyl carboxylate group at the 3-position, suggests a molecule of significant interest for medicinal chemistry.

As of the latest registry searches, a specific CAS (Chemical Abstracts Service) number for Ethyl 5,7-difluoroquinoline-3-carboxylate has not been publicly assigned. This indicates the compound is likely a novel chemical entity. For new substances, a CAS number can be obtained by submitting the compound's structural information to the Chemical Abstracts Service for registration.[3][4][5]

Predicted Physicochemical Properties

Based on the structure and data from analogous compounds, the following properties for Ethyl 5,7-difluoroquinoline-3-carboxylate are predicted:

| Property | Predicted Value |

| Molecular Formula | C₁₂H₉F₂NO₂ |

| Molecular Weight | 237.21 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 150 - 170 °C |

| Boiling Point | > 350 °C at 760 mmHg |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; insoluble in water. |

| LogP | 2.5 - 3.5 |

Proposed Synthesis Pathway: The Gould-Jacobs Reaction

A reliable and versatile method for the synthesis of 4-hydroxyquinoline derivatives is the Gould-Jacobs reaction.[6][7][8] This approach is particularly well-suited for the synthesis of Ethyl 5,7-difluoroquinoline-3-carboxylate, starting from the appropriately substituted aniline.

The proposed synthetic pathway involves two main steps:

-

Condensation: Reaction of 3,5-difluoroaniline with diethyl ethoxymethylenemalonate (DEEM) to form the enamine intermediate, diethyl 2-((3,5-difluorophenyl)amino)methylenemalonate.

-

Thermal Cyclization: High-temperature intramolecular cyclization of the enamine intermediate to yield Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate. Subsequent dehydroxylation at the 4-position would be required to obtain the target compound.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed Gould-Jacobs synthesis of Ethyl 5,7-difluoroquinoline-3-carboxylate.

Experimental Protocol: Gould-Jacobs Synthesis

Step 1: Synthesis of Diethyl 2-((3,5-difluorophenyl)amino)methylenemalonate

-

To a round-bottom flask, add 3,5-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the mixture at 120-130°C for 2 hours, allowing the ethanol byproduct to distill off.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Cool the reaction mixture to room temperature. The crude product, often a solid, can be purified by recrystallization from ethanol or hexane.

Step 2: Synthesis of Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate

-

In a flask equipped with a high-temperature condenser, add the enamine intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A or diphenyl ether.

-

Heat the mixture to approximately 250°C and maintain this temperature for 30-60 minutes.[8]

-

Monitor the cyclization by TLC.

-

Cool the mixture and add a non-polar solvent like hexane to precipitate the product.

-

Filter the solid, wash with hexane, and dry under vacuum.

Step 3: Dehydroxylation to Ethyl 5,7-difluoroquinoline-3-carboxylate

-

Suspend the 4-hydroxyquinoline product in phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux for 2-4 hours to convert the hydroxyl group to a chloro group.

-

Carefully quench the reaction mixture by pouring it onto ice.

-

Extract the 4-chloro derivative with a suitable organic solvent (e.g., dichloromethane).

-

The resulting chloro-substituted quinoline can then be reduced to the target compound using a catalytic hydrogenation (e.g., H₂, Pd/C).

Predicted Spectroscopic Characterization

The structural elucidation of the target compound would rely on a combination of spectroscopic techniques.

| Technique | Predicted Spectral Features |

| ¹H NMR | - Aromatic protons on the quinoline ring will appear as multiplets in the δ 7.0-9.0 ppm range, showing coupling to fluorine. - The ethyl ester will show a quartet around δ 4.4 ppm (CH₂) and a triplet around δ 1.4 ppm (CH₃). |

| ¹³C NMR | - Carbon atoms directly bonded to fluorine will show large C-F coupling constants. - The carbonyl carbon of the ester will appear around δ 165 ppm. |

| ¹⁹F NMR | - Two distinct signals for the fluorine atoms at the 5- and 7-positions are expected. |

| IR Spectroscopy | - A strong C=O stretching band for the ester at ~1720-1740 cm⁻¹. - C-F stretching bands in the 1100-1300 cm⁻¹ region. - C=C and C=N stretching bands characteristic of the quinoline ring. |

| Mass Spectrometry | - A molecular ion peak [M]⁺ corresponding to the molecular weight of 237.21. |

Potential Applications in Drug Discovery

The quinoline-3-carboxylate scaffold is a key component in many antibacterial agents, known as quinolones.[9] Furthermore, various quinoline derivatives have shown significant potential as anticancer agents.[1][10]

Anticipated Biological Activities:

-

Antibacterial Activity: The core structure is related to fluoroquinolone antibiotics, which target bacterial DNA gyrase and topoisomerase IV. The 5,7-difluoro substitution pattern could modulate the spectrum of activity and potency against both Gram-positive and Gram-negative bacteria.[9]

-

Anticancer Activity: Many quinoline derivatives exert their anticancer effects through various mechanisms, including the inhibition of tyrosine kinases and topoisomerases, and the induction of apoptosis.[1] The electron-withdrawing nature of the fluorine atoms could enhance the interaction of the molecule with biological targets.

-

Other Therapeutic Areas: The versatility of the quinoline scaffold suggests potential applications as anti-inflammatory, antiviral, and antifungal agents.[2]

Workflow for Biological Evaluation

Caption: A typical workflow for the biological evaluation of a novel quinoline derivative.

Conclusion

While Ethyl 5,7-difluoroquinoline-3-carboxylate remains a largely unexplored molecule, its structural features strongly suggest its potential as a valuable building block in medicinal chemistry. This guide provides a comprehensive theoretical framework, from a plausible and robust synthetic strategy based on the Gould-Jacobs reaction to predictions of its physicochemical and spectroscopic properties. The anticipated biological activities, particularly in the antibacterial and anticancer arenas, warrant further investigation. The protocols and workflows outlined herein offer a solid starting point for researchers aiming to synthesize, characterize, and evaluate this promising compound, potentially leading to the discovery of new therapeutic agents.

References

- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890-2895.

- Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.

-

Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. Retrieved from [Link]

-

Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]

- Urbaniak, B., & Kokot, Z. J. (2009). Spectroscopic investigations of fluoroquinolones metal ion complexes. Acta Poloniae Pharmaceutica, 66(6), 621-628.

-

Química Orgánica. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

-

MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

-

Taylor & Francis Online. (2008). Spectrophotometric Methods for the Determination of Fluoroquinolones: A Review. Retrieved from [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Retrieved from [Link]

-

MDPI. (2015). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Retrieved from [Link]

-

National Center for Biotechnology Information. (2002). Spectroscopic properties of fluoroquinolone antibiotics in water-methanol and water-acetonitrile mixed solvents. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. Retrieved from [Link]

-

ResearchGate. (2013). Spectroscopic Studies on the Binding of Some Fluoroquinolones with DNA. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of ethyl 4-hydroxy-6-ethyl-3-quinoline-carboxylate. Retrieved from [Link]

-

Proregulations. (n.d.). CAS Number Application. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

-

MDPI. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Retrieved from [Link]

-

REACH24H. (n.d.). Understanding CAS Registry Number: a Key Identifier for Chemical Substances. Retrieved from [Link]

-

Wikipedia. (n.d.). CAS Registry Number. Retrieved from [Link]

-

CAS. (n.d.). CAS Registration Criteria-Overview. Retrieved from [Link]

-

CAS. (n.d.). CAS Registry Services. Retrieved from [Link]

-

Semantic Scholar. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of quinoline-3-carboxylate derivative 21-R. Retrieved from [Link]

-

National Center for Biotechnology Information. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

-

National Center for Biotechnology Information. (1983). Synthesis and Biological Activity of 5-(2,2-difluorovinyl)-2'-deoxyuridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2009). Synthesis and biological activity of dialkylphosphocholines. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). Chemistry and Biological Activities of Flavonoids: An Overview. Retrieved from [Link]

Sources

- 1. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 3. CAS Number Application - Proregulations [proregulations.com]

- 4. Understanding CAS Registry Number: a Key Identifier for Chemical Substances - REACH24H [en.reach24h.com]

- 5. CAS Registry Servicesâ | CAS [cas.org]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide on the Potential Biological Activities of Ethyl 5,7-difluoroquinoline-3-carboxylate

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous clinically significant drugs.[3][4] From the pioneering antimalarials like quinine and chloroquine to the potent antibacterial fluoroquinolones and various anticancer agents, the versatility of the quinoline core is well-established.[1][5] The ability to readily modify the quinoline structure at various positions allows for the fine-tuning of its physicochemical and pharmacological properties, making it a cornerstone in the quest for novel therapeutic agents.[4][6] This guide will provide a comprehensive technical overview of a specific, promising derivative, Ethyl 5,7-difluoroquinoline-3-carboxylate, focusing on its potential biological activities and outlining robust experimental workflows for their validation.

Synthesis and Chemical Profile of Ethyl 5,7-difluoroquinoline-3-carboxylate

The synthesis of Ethyl 5,7-difluoroquinoline-3-carboxylate is typically achieved through established methods for quinoline ring formation, such as the Gould-Jacobs reaction. This involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization.

While specific synthesis details for Ethyl 5,7-difluoroquinoline-3-carboxylate are not extensively published in mainstream literature, analogous syntheses for similar fluoroquinoline derivatives are well-documented.[7][8] For instance, the synthesis of 4,7-dichloroquinoline involves the reaction of m-chloroaniline with ethyl ethoxymethylenemalonate, followed by cyclization and subsequent chlorination.[7] A similar strategy, starting with 3,5-difluoroaniline, would be a logical approach for the synthesis of the title compound.

Proposed Synthetic Workflow:

Caption: Proposed synthetic route for Ethyl 5,7-difluoroquinoline-3-carboxylate.

Potential Biological Activities: An Evidence-Based Postulation

Based on the structural features of Ethyl 5,7-difluoroquinoline-3-carboxylate, particularly the presence of the fluoroquinoline core, several biological activities can be postulated. The fluorine atoms at positions 5 and 7 are of particular interest, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

Potential Antibacterial Activity

The most prominent and well-documented activity of fluoroquinolones is their antibacterial effect.[] They function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[10][11][12] The inhibition of these enzymes leads to breaks in the bacterial DNA, ultimately resulting in cell death.[11][13] The core quinolone scaffold is crucial for this activity, and the presence of a fluorine atom at C6 (in the case of many commercial fluoroquinolones) enhances the drug's penetration into bacterial cells and its inhibitory effect on DNA gyrase.[]

Given that Ethyl 5,7-difluoroquinoline-3-carboxylate possesses this core fluoroquinoline structure, it is highly probable that it will exhibit antibacterial properties. The difluoro substitution pattern may influence its spectrum of activity and potency against both Gram-positive and Gram-negative bacteria.

Proposed Experimental Validation:

A tiered approach is recommended to evaluate the potential antibacterial activity of Ethyl 5,7-difluoroquinoline-3-carboxylate.

Tier 1: In Vitro Susceptibility Testing

-

Objective: To determine the minimum inhibitory concentration (MIC) against a panel of clinically relevant bacterial strains.

-

Protocol:

-

Prepare a stock solution of Ethyl 5,7-difluoroquinoline-3-carboxylate in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in Mueller-Hinton broth in 96-well microtiter plates.

-

Inoculate each well with a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Streptococcus pneumoniae).

-

Include positive (bacterial suspension without compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Tier 2: Mechanism of Action Studies

-

Objective: To confirm the inhibition of bacterial DNA gyrase and topoisomerase IV.

-

Protocol:

-

Utilize commercially available DNA gyrase and topoisomerase IV supercoiling and relaxation assay kits.

-

Incubate the respective enzyme with supercoiled or relaxed plasmid DNA in the presence of varying concentrations of Ethyl 5,7-difluoroquinoline-3-carboxylate.

-

Analyze the DNA topology by agarose gel electrophoresis.

-

Inhibition of enzyme activity will be observed as a decrease in the conversion of supercoiled DNA to relaxed DNA (for gyrase) or vice versa (for topoisomerase IV).

-

Caption: Experimental workflow for validating antibacterial activity.

Potential Anticancer Activity

The quinoline scaffold is also a prolific source of anticancer agents.[14][15] Quinoline derivatives have been shown to exert their cytotoxic effects through various mechanisms, including:

-

Kinase Inhibition: Many quinoline-based compounds act as inhibitors of protein kinases, which are critical regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[16]

-

Induction of Apoptosis: Some quinoline derivatives can trigger programmed cell death (apoptosis) in cancer cells through various intrinsic and extrinsic pathways.[14]

-

Topoisomerase Inhibition: Similar to their antibacterial counterparts, some quinoline derivatives can inhibit human topoisomerases, leading to DNA damage and cell death in cancer cells.[14]

The structural similarity of Ethyl 5,7-difluoroquinoline-3-carboxylate to known anticancer quinolines suggests its potential as a cytotoxic agent.

Proposed Experimental Validation:

Tier 1: In Vitro Cytotoxicity Screening

-

Objective: To assess the cytotoxic effect of the compound on a panel of human cancer cell lines.

-

Protocol:

-

Culture a panel of cancer cell lines representing different tumor types (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], PC-3 [prostate]).

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of Ethyl 5,7-difluoroquinoline-3-carboxylate for 48-72 hours.

-

Assess cell viability using a standard method such as the MTT or MTS assay.

-

Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

-

Tier 2: Apoptosis and Cell Cycle Analysis

-

Objective: To determine if the compound induces apoptosis and/or cell cycle arrest.

-

Protocol:

-

Treat cancer cells with the compound at its IC50 concentration.

-

For apoptosis analysis, stain the cells with Annexin V-FITC and propidium iodide (PI) and analyze by flow cytometry. An increase in the Annexin V-positive population indicates apoptosis.

-

For cell cycle analysis, fix the cells in ethanol, stain with PI, and analyze by flow cytometry. Accumulation of cells in a specific phase (G1, S, or G2/M) suggests cell cycle arrest.

-

Tier 3: Kinase Inhibition Profiling

-

Objective: To identify potential kinase targets of the compound.

-

Protocol:

-

Submit the compound for screening against a broad panel of recombinant human kinases using a radiometric or fluorescence-based assay format.

-

This will provide a profile of the compound's kinase inhibitory activity and help elucidate its mechanism of action.

-

Caption: Experimental workflow for validating anticancer activity.

Quantitative Data Summary (Hypothetical)

Should experimental validation proceed, the following table provides a template for summarizing the anticipated quantitative data.

| Biological Activity | Assay | Test System | Endpoint | Hypothetical Result |

| Antibacterial | MIC Determination | S. aureus | MIC (µg/mL) | 8 |

| MIC Determination | E. coli | MIC (µg/mL) | 16 | |

| DNA Gyrase Inhibition | Enzyme Assay | IC50 (µM) | 5 | |

| Anticancer | Cytotoxicity | MCF-7 cells | IC50 (µM) | 12 |

| Cytotoxicity | A549 cells | IC50 (µM) | 25 | |

| Apoptosis Induction | HCT116 cells | % Apoptotic Cells | 45% at 2x IC50 |

Conclusion and Future Directions

Ethyl 5,7-difluoroquinoline-3-carboxylate represents a promising, yet underexplored, molecule with significant potential for biological activity. Drawing upon the extensive literature on fluoroquinolones and anticancer quinoline derivatives, a strong rationale exists for its investigation as both an antibacterial and an anticancer agent. The detailed experimental workflows provided in this guide offer a robust framework for systematically evaluating these potential activities. Successful validation of these hypotheses could pave the way for further lead optimization and the development of novel therapeutic agents based on this versatile scaffold. Future work should also include in vivo efficacy studies in relevant animal models to translate in vitro findings into potential clinical applications.

References

-

BOC Sciences. Fluoroquinolone Antibiotics: Definition, Mechanism and Research.

-

Slideshare. Antibacterial Action Mechanism of Fluoroquinolones.pptx.

-

PubMed. Mechanisms of action of antimicrobials: focus on fluoroquinolones.

-

RSC Publishing. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.

-

PMC. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities.

-

Adesh University Journal of Medical Sciences & Research. Fluoroquinolone antibiotics: An overview.

-

PMC. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance.

-

Comprehensive review on current developments of quinoline-based anticancer agents.

-

The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview.

-

The Role of Quinoline Derivatives in Modern Drug Discovery.

-

ResearchGate. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.

-

Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.

-

BenchChem. The Pharmacological Potential of Quinoline Derivatives: A Technical Guide for Drug Discovery.

-

BenchChem. Quinoline-Based Therapeutic Agents: A Comprehensive Technical Guide to Discovery and Synthesis.

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).

-

Google Patents. Substituted-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][3][]benzoxazine-6-carboxylic acids.

-

Google Patents. 5-substituted-6,8-difluoroquinolines useful as antibacterial agents.

-

PubMed. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation.

-

ResearchGate. Immunobiological efficacy and immunotoxicity of novel synthetically prepared fluoroquinolone ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

-

Google Patents. 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.

-

ResearchGate. Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.

-

ResearchGate. Design, Synthesis, Characterization, and Anti-tubercular activity of Novel Ethyl-3-benzoyl-6, 8-difluoroindolizine-1-carboxylate Analogues: Molecular Target Identification and Molecular Docking Studies.

-

Google Patents. Quinoline derivatives 057.

-

MDPI. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity.

-

Google Patents. 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid.

-

NIH. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.

-

PMC. Ethyl 3,7-dichloroquinoline-8-carboxylate.

-

Organic Syntheses Procedure. 4,7-dichloroquinoline.

-

PrepChem.com. Synthesis of (a) 4,7-Dichloroquinoline-3-carboxylic acid, ethyl ester.

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. prepchem.com [prepchem.com]

- 10. Antibacterial Action Mechanism of Fluoroquinolones.pptx [slideshare.net]

- 11. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fluoroquinolone antibiotics: An overview - Adesh University Journal of Medical Sciences & Research [aujmsr.com]

- 13. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 15. tandfonline.com [tandfonline.com]

- 16. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Application of Ethyl 5,7-difluoroquinoline-3-carboxylate in Modern Medicinal Chemistry: A Technical Guide

Foreword: The Quinoline Scaffold and the Fluorine Advantage

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse biological activities, including antimalarial, antibacterial, and anticancer properties.[1] Its rigid, bicyclic aromatic structure provides a robust framework for the precise spatial orientation of functional groups, facilitating interactions with various biological targets. The introduction of fluorine atoms into this privileged scaffold can dramatically enhance its pharmacological profile. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[2]

This technical guide delves into the synthesis, derivatization, and therapeutic potential of a particularly promising scaffold: Ethyl 5,7-difluoroquinoline-3-carboxylate . The strategic placement of two fluorine atoms at the 5- and 7-positions of the quinoline ring system offers a unique combination of electronic and steric properties, making it an attractive starting point for the development of novel therapeutics. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of this scaffold's potential, supported by detailed experimental protocols and structure-activity relationship (SAR) insights.

I. Synthesis of the Core Scaffold: Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate

The most direct and established method for the synthesis of the 4-hydroxyquinoline-3-carboxylate core is the Gould-Jacobs reaction .[3][4] This reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEMM), followed by a thermal cyclization.[5] For the synthesis of our target scaffold, 3,5-difluoroaniline is the key starting material.

Reaction Pathway: The Gould-Jacobs Reaction

The synthesis proceeds through two main steps:

-

Condensation: 3,5-difluoroaniline reacts with diethyl ethoxymethylenemalonate via a nucleophilic substitution to form the intermediate, diethyl 2-((3,5-difluorophenyl)amino)methylenemalonate.

-

Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperature to yield the desired ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate.

Diagram 1: The Gould-Jacobs Reaction for Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate

Caption: A simplified workflow of the Gould-Jacobs reaction.

Experimental Protocol: Synthesis of Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate

This protocol is adapted from established procedures for the synthesis of structurally similar quinoline-3-carboxylates.[6][7]

Materials:

-

3,5-Difluoroaniline

-

Diethyl ethoxymethylenemalonate (DEEMM)

-

Dowtherm A (or other high-boiling solvent)

-

Hexane

-

Ethanol

-

Sodium hydroxide (for potential saponification)

-

Hydrochloric acid (for potential acidification)

Procedure:

-

Condensation: In a round-bottom flask, combine 3,5-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq). Heat the mixture at 120-130°C for 1-2 hours, allowing the ethanol byproduct to distill off. The reaction can be monitored by TLC.

-

Cyclization (Thermal): To the crude intermediate, add a high-boiling solvent such as Dowtherm A. Heat the mixture to 250-260°C and maintain this temperature for 30-60 minutes. The product will precipitate upon cooling.

-

Cyclization (Microwave-Assisted - Alternative): In a microwave-safe vial, combine the crude intermediate with a minimal amount of a high-boiling solvent or perform the reaction neat. Irradiate in a microwave synthesizer at up to 300°C for 5-15 minutes.[8]

-

Work-up and Purification: After cooling, dilute the reaction mixture with a non-polar solvent like hexane to facilitate precipitation. Collect the solid product by filtration and wash with cold hexane or ethanol. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected product is a 4-hydroxyquinoline, which exists in tautomeric equilibrium with the 4-oxo form.

II. The 5,7-Difluoroquinoline-3-carboxylate Scaffold: A Privileged Core in Drug Design

The ethyl 5,7-difluoroquinoline-3-carboxylate scaffold serves as a versatile intermediate for the synthesis of a wide range of biologically active molecules.[2] The key positions for derivatization are the 4-hydroxyl group, the 3-ester group, and potentially the aromatic ring through further substitutions, although the latter is less common.

Strategic Advantages of the 5,7-Difluoro Substitution Pattern

-

Metabolic Stability: The strong C-F bonds at positions 5 and 7 can block potential sites of oxidative metabolism, thereby increasing the in vivo half-life of the drug candidate.[2]

-

Enhanced Binding Affinity: The electron-withdrawing nature of the fluorine atoms can modulate the pKa of the quinoline nitrogen and influence the hydrogen bonding capacity of the 4-hydroxyl/oxo group, potentially leading to stronger interactions with the target protein.

-

Improved Potency in Specific Targets: In the context of fluoroquinolone antibacterials, a fluorine atom at the C-6 position is known to enhance the inhibition of DNA gyrase.[2] While our scaffold has fluorine at C-5 and C-7, these substitutions can still significantly influence the electronic properties of the entire ring system, which can be advantageous for other targets.

III. Derivatization Strategies and Therapeutic Applications

The ethyl 5,7-difluoroquinoline-3-carboxylate core can be readily modified to explore a vast chemical space and target a variety of disease areas. The primary handles for derivatization are the 4-hydroxyl and the 3-ester functionalities.

A. Targeting the 4-Position: Synthesis of 4-Chloro and 4-Amino Derivatives

A common and crucial derivatization is the conversion of the 4-hydroxyl group to a 4-chloro substituent. This is typically achieved by reacting the 4-hydroxyquinoline with a chlorinating agent like phosphorus oxychloride (POCl₃). The resulting 4-chloroquinoline is a highly versatile intermediate for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various amine, ether, and thioether linkages.

Diagram 2: Derivatization at the 4-Position

Caption: Key derivatization pathway at the 4-position.

Application Example: Kinase Inhibitors

Many kinase inhibitors feature a hinge-binding motif, which often involves a heterocyclic core making hydrogen bonds with the kinase hinge region. The 4-aminoquinoline scaffold is a well-established hinge binder. By reacting the 4-chloro intermediate with various amines, a library of potential kinase inhibitors can be synthesized.[9]

Structure-Activity Relationship (SAR) Insights for Kinase Inhibition:

-

The Nature of the 4-Anilino Substituent: For many kinase targets, the substituents on the 4-anilino ring play a crucial role in determining potency and selectivity. Bulky, hydrophobic groups can occupy hydrophobic pockets in the ATP-binding site, leading to increased affinity.[10]

-

The Role of the 3-Carboxylate Group: The ethyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid. This introduces a new hydrogen bond donor and acceptor, which can form additional interactions with the target protein or improve solubility.

Table 1: Representative Kinase Targets for Quinoline-Based Inhibitors

| Kinase Target Family | Example(s) | Rationale for Targeting | Representative References |

| Tyrosine Kinases | EGFR, c-Met, VEGFR | Crucial drivers in many cancers, involved in cell proliferation, survival, and angiogenesis. | [10],[11] |

| Serine/Threonine Kinases | Aurora Kinases, CDKs | Key regulators of the cell cycle; their inhibition can lead to cell cycle arrest and apoptosis. | [9] |

B. Modification of the 3-Ester Group: Amide Bond Formation

The ethyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form amides. This strategy significantly expands the accessible chemical space and allows for the introduction of diverse functionalities.

Experimental Workflow: Amide Synthesis

-

Saponification: The ethyl ester is hydrolyzed to the carboxylic acid using a base such as NaOH or LiOH, followed by acidic workup.

-

Amide Coupling: The resulting carboxylic acid is activated with a coupling agent (e.g., HATU, HBTU) and then reacted with the desired amine in the presence of a non-nucleophilic base (e.g., DIPEA).

Diagram 3: Amide Synthesis Workflow

Caption: General workflow for the synthesis of amide derivatives.

Application Example: Antimicrobial Agents

The quinolone core is famously associated with antibacterial activity. While the classic fluoroquinolone antibiotics typically have a carboxylic acid at the 3-position, the corresponding amides have also been explored for antimicrobial and other therapeutic properties. For instance, novel fatty amido derivatives of a related fluoroquinolone scaffold have shown promising cytotoxicity against cancer cell lines and activity against bacterial and fungal strains.[12]

Table 2: Biological Activities of Quinoline-3-Carboxamide Derivatives

| Biological Activity | Rationale | Example Scaffold (for illustration) | Reference |

| Anticancer | Induction of apoptosis, cell cycle arrest. | Ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate | [12] |

| Anti-tubercular | Inhibition of essential mycobacterial enzymes. | Dihydroquinoline carboxamides | [12] |

IV. Pharmacokinetic Considerations

While specific pharmacokinetic data for derivatives of ethyl 5,7-difluoroquinoline-3-carboxylate are not extensively published, general trends for fluoroquinolones and other fluorinated heterocycles can provide valuable insights.

-

Absorption: Fluoroquinolones are generally well-absorbed orally.[13]

-

Distribution: They typically have large volumes of distribution, indicating good tissue penetration.[13]

-

Metabolism: As previously mentioned, the fluorine atoms can significantly enhance metabolic stability.[2]

-

Excretion: Elimination is often through a combination of renal and hepatic pathways.

It is crucial to perform in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and in vivo pharmacokinetic studies for any new drug candidate derived from this scaffold to fully characterize its profile.

V. Conclusion and Future Perspectives

The ethyl 5,7-difluoroquinoline-3-carboxylate scaffold represents a highly valuable and versatile starting point for the development of new therapeutic agents. Its synthesis is readily achievable through the well-established Gould-Jacobs reaction, and its key functional groups offer multiple handles for derivatization. The strategic placement of the 5,7-difluoro substituents provides inherent advantages in terms of metabolic stability and can positively influence binding affinity to a range of biological targets.

Future research in this area should focus on:

-

Exploring a wider range of substitutions at the 4-position to target novel kinase families and other enzyme classes.

-

Systematic SAR studies of the 3-carboxamide derivatives to optimize potency and selectivity for various therapeutic indications.

-

In-depth investigation of the pharmacokinetic and pharmacodynamic properties of lead compounds to facilitate their translation into clinical candidates.

By leveraging the unique properties of this fluorinated quinoline core, medicinal chemists are well-equipped to design and synthesize the next generation of innovative medicines.

References

- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.

-

Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]

-

Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

-

MDPI. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. Retrieved from [Link]

-

Collection of Czechoslovak Chemical Communications. (n.d.). GOULD–JACOBS REACTION OF 5- AND 6-AMINO-2-SUBSTITUTED BENZOXAZOLES. I. REACTION WITH DIETHYL ETHOXYMETHYLENEMALONATE. Retrieved from [Link]

-

PubChem. (n.d.). 5,7-Difluoroquinoline. Retrieved from [Link]

-

Journal of American Science. (2016). Quinoline-based small molecules as effective protein kinases inhibitors. Retrieved from [Link]

-

PubMed. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Retrieved from [Link]

-

PubMed Central. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Retrieved from [Link]

-

MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

-

PubMed. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 6,7-difluoro-4-hydroxy-2-thioxo-1.2-dihydroquinoline-3-carboxylate 11 starting from anthranilic acid derivative. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Retrieved from [Link]

-

PubMed. (2024). Quinolone scaffolds as potential drug candidates against infectious microbes: a review. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic and medicinal perspective of quinolines as antiviral agents. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

-

PubMed. (2025). Contemporary trends on the kinase inhibitors with special reference to quinoxaline derivatives. Retrieved from [Link]

Sources

- 1. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Gould-Jacobs Reaction [drugfuture.com]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. ablelab.eu [ablelab.eu]

- 9. jofamericanscience.org [jofamericanscience.org]

- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Contemporary trends on the kinase inhibitors with special reference to quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]

An In-Depth Technical Guide to Ethyl 5,7-difluoroquinoline-3-carboxylate: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinoline Scaffold in Medicinal Chemistry

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Its derivatives have been extensively explored and developed as therapeutic agents, demonstrating efficacy as anticancer, antimalarial, antibacterial, and anti-inflammatory drugs.[1][3] The strategic incorporation of fluorine atoms into the quinoline ring system can significantly enhance the pharmacological properties of these molecules, including metabolic stability, binding affinity, and bioavailability. This guide focuses on a specific, promising derivative: Ethyl 5,7-difluoroquinoline-3-carboxylate. While direct, extensive research on this exact molecule is emerging, this guide will provide a comprehensive overview based on established synthetic methodologies for analogous compounds and the well-documented biological activities of the broader fluoroquinolone class.

Synthesis of Ethyl 5,7-difluoroquinoline-3-carboxylate: A Strategic Approach

The most probable and widely employed method for the synthesis of the quinoline core of Ethyl 5,7-difluoroquinoline-3-carboxylate is the Gould-Jacobs reaction. This versatile reaction allows for the construction of the 4-hydroxyquinoline ring system from an appropriately substituted aniline and a malonic acid derivative.

The Gould-Jacobs Reaction: Mechanism and Rationale

The Gould-Jacobs reaction proceeds through a two-step sequence:

-

Condensation: An aniline derivative reacts with an electrophilic three-carbon component, typically diethyl ethoxymethylenemalonate (DEEM), via a Michael addition followed by the elimination of ethanol. This step forms a stable anilinomethylenemalonate intermediate.

-

Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperatures (typically 240-260 °C), often in a high-boiling solvent like diphenyl ether or Dowtherm A, to form the quinoline ring system.

The choice of the Gould-Jacobs reaction is strategic due to its reliability and the commercial availability of the starting materials. The high temperature required for the cyclization step is necessary to overcome the activation energy for the intramolecular ring closure.

Caption: Generalized workflow for the Gould-Jacobs synthesis of the quinoline core.

Experimental Protocol: A Representative Gould-Jacobs Synthesis

The following protocol is a generalized procedure for the synthesis of a 4-hydroxyquinoline-3-carboxylate derivative, adapted from established methods for similar compounds.[4]

Step 1: Condensation of 3,5-Difluoroaniline with Diethyl Ethoxymethylenemalonate (DEEM)

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-difluoroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.05 equivalents).

-

Heat the mixture with stirring at 120-130 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. The resulting crude anilinomethylenemalonate intermediate can often be used directly in the next step without further purification.

Causality Behind Experimental Choices:

-

Excess DEEM: A slight excess of DEEM is used to ensure the complete consumption of the starting aniline.

-

Heating: The condensation reaction requires thermal energy to proceed at a reasonable rate. The temperature is kept below the cyclization temperature to favor the formation of the intermediate.

Step 2: Thermal Cyclization to Ethyl 4-hydroxy-5,7-difluoroquinoline-3-carboxylate

-

In a separate flask equipped for high-temperature reactions (e.g., with a mechanical stirrer and a high-temperature thermometer), heat a high-boiling solvent such as diphenyl ether or Dowtherm A to approximately 250 °C.

-

Slowly add the crude anilinomethylenemalonate intermediate from Step 1 to the hot solvent with vigorous stirring.

-

Maintain the reaction temperature at 250-260 °C for 30-60 minutes.

-

Allow the reaction mixture to cool to room temperature. The desired product, Ethyl 4-hydroxy-5,7-difluoroquinoline-3-carboxylate, will precipitate out of the solvent.

-

Collect the solid product by vacuum filtration and wash it with a non-polar solvent like hexane to remove the high-boiling solvent.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Causality Behind Experimental Choices:

-

High-Boiling Solvent: The use of a high-boiling, inert solvent is crucial to achieve the high temperatures required for the intramolecular cyclization.

-

Vigorous Stirring: Ensures even heat distribution and prevents localized overheating and potential decomposition of the reactants.

-

Slow Addition: Adding the intermediate slowly to the hot solvent helps to control the reaction rate and prevent a sudden exotherm.

Step 3: Conversion to Ethyl 5,7-difluoroquinoline-3-carboxylate (if necessary)

In many synthetic pathways, the 4-hydroxy derivative is the desired intermediate. However, if the final product requires the removal of the hydroxyl group, a chlorination step followed by dehalogenation can be employed. A common method for chlorination involves refluxing the 4-hydroxyquinoline with phosphorus oxychloride (POCl₃).[5]

Physicochemical Properties

| Property | Predicted/Inferred Value | Source/Rationale |

| Molecular Formula | C₁₂H₉F₂NO₂ | Based on structure |

| Molecular Weight | 237.20 g/mol | Calculated |

| Appearance | White to off-white solid | Typical for similar quinoline derivatives |

| Melting Point | Not available | Expected to be a crystalline solid with a defined melting point |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons | Inferred from the structure and properties of similar compounds |

Spectroscopic Characterization (Predicted)

The structural confirmation of Ethyl 5,7-difluoroquinoline-3-carboxylate would rely on standard spectroscopic techniques. The following are predicted key features based on the analysis of similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), as well as distinct aromatic protons on the quinoline ring. The fluorine atoms will cause splitting of the adjacent proton signals.

-

¹³C NMR: The carbon NMR spectrum will display signals for the ethyl group, the carboxylate carbon, and the carbons of the difluorinated quinoline ring. The carbons directly bonded to fluorine will exhibit large one-bond carbon-fluorine coupling constants.[6]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and cleavage of the quinoline ring.

Biological Applications and Therapeutic Potential

The fluoroquinolone scaffold is a cornerstone of antibacterial therapy, and its derivatives have shown significant promise as anticancer agents.[7] The biological activity of these compounds is often attributed to their ability to inhibit key enzymes involved in DNA replication and cell proliferation, such as DNA gyrase and topoisomerase.[7]

Caption: Potential mechanisms of action for fluoroquinolone derivatives.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of fluoroquinolone derivatives against a variety of cancer cell lines.[7] The introduction of fluorine atoms at the C-5 and C-7 positions can significantly impact this activity. While specific data for the 5,7-difluoro substitution is limited, structure-activity relationship (SAR) studies on related compounds suggest that:

-

Electron-withdrawing groups on the quinoline ring can enhance cytotoxic activity. The two fluorine atoms at positions 5 and 7 would act as strong electron-withdrawing groups, potentially increasing the compound's potency.

-

The C-3 carboxylate group is a key pharmacophore. Modifications at this position can modulate the compound's activity and pharmacokinetic properties.

Potential Mechanisms of Anticancer Action:

-

Topoisomerase Inhibition: Fluoroquinolones are known to target topoisomerase II, an enzyme essential for DNA replication. By stabilizing the enzyme-DNA complex, they induce double-strand breaks in DNA, leading to apoptosis.[7]

-

Induction of Apoptosis: In addition to topoisomerase inhibition, fluoroquinolone derivatives can induce apoptosis through various other pathways, including the activation of caspases and the generation of reactive oxygen species (ROS).

-

Cell Cycle Arrest: These compounds can also cause cell cycle arrest at different phases, preventing cancer cells from proliferating.[6]

Antimicrobial Activity

The foundational application of fluoroquinolones is in the treatment of bacterial infections. They exert their bactericidal effect by inhibiting DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication, transcription, and repair. The 5,7-difluoro substitution pattern could potentially lead to derivatives with enhanced or novel antimicrobial profiles. SAR studies have shown that modifications to the quinoline core can influence the spectrum of activity against different bacterial species.

Future Directions and Conclusion

Ethyl 5,7-difluoroquinoline-3-carboxylate represents a promising scaffold for the development of novel therapeutic agents. While this guide has provided a comprehensive overview based on existing knowledge of similar compounds, further research is needed to fully elucidate the specific properties and biological activities of this particular molecule.

Key areas for future investigation include:

-

Detailed Synthesis and Characterization: The development and publication of a robust synthetic protocol and complete spectroscopic characterization of Ethyl 5,7-difluoroquinoline-3-carboxylate are essential for its wider use in research.

-

In-depth Biological Evaluation: Comprehensive screening of the compound against a panel of cancer cell lines and microbial strains is needed to determine its specific therapeutic potential.

-

Structure-Activity Relationship Studies: Systematic modification of the 5,7-difluoroquinoline-3-carboxylate scaffold will provide valuable insights into the key structural features required for optimal biological activity.

References

Click to expand

-

Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

-

Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (2022). Molecules. Retrieved from [Link]

-

Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. (2016). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Wang, D. C., Huang, X. M., Liu, Y. P., & Tang, C. L. (2008). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2214. Retrieved from [Link]

-

New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition. (2025). Bioorganic Chemistry. Retrieved from [Link]

-

Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Novel 7- Mercaptobenzimidazolyl Fluoroquinolones. (n.d.). International Journal of ChemTech Research. Retrieved from [Link]

-

Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. (2021). Archiv der Pharmazie. Retrieved from [Link]

-

Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents. (2016). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Biological activities of quinoline derivatives. (2009). Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

-

Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (2018). Semantic Scholar. Retrieved from [Link]

-

Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2021). Molecules. Retrieved from [Link]

-

Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (2020). Molecules. Retrieved from [Link]

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. Retrieved from [Link]

-

The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2020). Molecules. Retrieved from [Link]

-

Synthetic and medicinal perspective of quinolines as antiviral agents. (2021). European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Ethyl 5 7 dichloro 4 hydroxyquinoline 3 carboxylate. (2016). mzCloud. Retrieved from [Link]

-

Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. (2016). ResearchGate. Retrieved from [Link]

-

Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of (a) 4,7-Dichloroquinoline-3-carboxylic acid, ethyl ester. (n.d.). PrepChem.com. Retrieved from [Link]

-

4,7-dichloroquinoline. (n.d.). Organic Syntheses. Retrieved from [Link]

Sources

- 1. Design, synthesis and characterization of ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate as anti-tubercular agents: In silico screening for possible target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Ethyl 3,7-dichloroquinoline-8-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Key Scaffold: A Technical Guide to Ethyl 5,7-difluoroquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Core and the Rise of Fluorinated Analogues

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. From the historical significance of quinine in combating malaria to the development of modern antibiotics and anticancer drugs, the versatility of the quinoline ring system is well-established. In recent decades, the strategic incorporation of fluorine atoms into drug candidates has become a powerful tool for modulating physicochemical and pharmacological properties. This guide delves into the discovery, history, and synthetic methodologies of a specific, highly functionalized quinoline derivative: Ethyl 5,7-difluoroquinoline-3-carboxylate . This compound has emerged as a valuable building block in the synthesis of novel therapeutics, particularly in the realm of enzyme inhibition.

This technical guide will provide a comprehensive overview of Ethyl 5,7-difluoroquinoline-3-carboxylate, from its probable synthetic origins based on established chemical principles to its contemporary applications in drug discovery. We will explore the foundational Gould-Jacobs reaction, the most likely synthetic route to this compound, and provide detailed experimental protocols. Furthermore, we will examine the significance of its difluoro substitution pattern and its role as a key intermediate in the development of potent enzyme modulators.

The Genesis of a Molecule: Postulated Discovery and Historical Context

While a singular, seminal publication detailing the initial "discovery" of Ethyl 5,7-difluoroquinoline-3-carboxylate (CAS No. 1799421-13-8) remains elusive in readily available literature, its conceptualization and synthesis can be firmly placed within the logical progression of medicinal chemistry. The historical foundation for its creation lies in the well-established Gould-Jacobs reaction , a powerful method for the synthesis of 4-hydroxyquinolines first reported in 1939.[1] This reaction has been a mainstay in organic synthesis for constructing the quinoline core from anilines and diethyl ethoxymethylenemalonate.[2]

The emergence of Ethyl 5,7-difluoroquinoline-3-carboxylate is intrinsically linked to the growing appreciation for fluorine in drug design. The introduction of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The specific 5,7-difluoro substitution pattern is of particular interest as it can alter the electronic properties of the quinoline ring and provide unique interaction points with protein active sites.